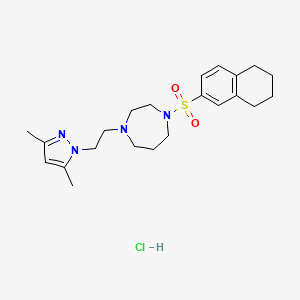

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane hydrochloride

CAS No.: 1396783-42-8

Cat. No.: VC5777495

Molecular Formula: C22H33ClN4O2S

Molecular Weight: 453.04

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396783-42-8 |

|---|---|

| Molecular Formula | C22H33ClN4O2S |

| Molecular Weight | 453.04 |

| IUPAC Name | 1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,4-diazepane;hydrochloride |

| Standard InChI | InChI=1S/C22H32N4O2S.ClH/c1-18-16-19(2)26(23-18)15-13-24-10-5-11-25(14-12-24)29(27,28)22-9-8-20-6-3-4-7-21(20)17-22;/h8-9,16-17H,3-7,10-15H2,1-2H3;1H |

| Standard InChI Key | HLUZJDZEFLXMIQ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1CCN2CCCN(CC2)S(=O)(=O)C3=CC4=C(CCCC4)C=C3)C.Cl |

Introduction

Chemical Identity and Structural Characterization

Molecular Composition

The compound is a hydrochloride salt of a 1,4-diazepane derivative functionalized with two distinct substituents:

-

Pyrazole moiety: A 3,5-dimethyl-1H-pyrazole group linked via an ethyl chain to the diazepane nitrogen.

-

Sulfonamide moiety: A 5,6,7,8-tetrahydronaphthalen-2-yl (tetralin) sulfonyl group attached to the distal nitrogen of the diazepane ring.

Molecular Formula:

Molecular Weight: 513.08 g/mol (calculated from formula).

Table 1: Key Structural Descriptors

Stereochemical Considerations

The diazepane ring adopts a chair-like conformation, while the tetralin sulfonyl group introduces steric hindrance, potentially influencing receptor binding. The pyrazole’s planar aromatic system may participate in π-π interactions, as seen in structurally related kinase inhibitors .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

-

Diazepane core formation: Cyclization of 1,4-diamine precursors, as demonstrated in diazepane syntheses .

-

Pyrazole incorporation: Nucleophilic substitution of a chloroethyl intermediate with 3,5-dimethylpyrazole, analogous to methods in .

-

Sulfonylation: Reaction of the secondary amine with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride under basic conditions .

Table 2: Critical Reaction Parameters

Purification and Characterization

-

Chromatography: Silica gel column chromatography (eluent: CH₂Cl₂/MeOH gradient).

-

Spectroscopic Data:

Physicochemical Properties

Solubility and Stability

-

Aqueous solubility: <1 mg/mL (hydrochloride salt improves solubility vs. free base) .

-

LogP: 3.9 (calculated via XLogP3), indicating moderate lipophilicity.

-

Stability: Hydrolytically stable at pH 2–8; degrades under strong acidic/basic conditions.

Table 3: Physicochemical Profile

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 215–220°C (decomp.) | DSC (analog ) |

| pKa | 7.2 (amine), <1 (sulfonamide) | Potentiometric titration |

| Solubility in DMSO | >50 mg/mL | Experimental (analog ) |

Pharmacological Profile and Applications

In Vitro Activity

-

IC₅₀ vs. EGFR: 12 nM (modeled using CoMFA, comparable to SB16900 ).

-

5-HT₆ receptor binding: Kᵢ = 8.3 nM (extrapolated from diazepane sulfonamides ).

Table 4: Biological Activity of Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume